molecular formula C22H27N5O2 B2916443 6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 899987-84-9

6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2916443
M. Wt: 393.491
InChI Key: INTIZOQHHXFJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
BenchChem offers high-quality 6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of mesoionic purinone analogs, related to purine-2,8-dione, demonstrates the versatility of imidazo[1,2-c]-pyrimidine-2,7-diones in undergoing hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition, highlighting their chemical reactivity and potential for further chemical modification (Coburn & Taylor, 1982).

Receptor Activity and Potential Biological Applications

  • Novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds, particularly those with a substituent at the 7-position, have shown potential as 5-HT1A and 5-HT7 receptor ligands, indicating their potential utility in the development of antidepressant and anxiolytic agents (Zagórska et al., 2015).

Luminescence Sensing

  • Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives. This characteristic makes them promising materials for fluorescence sensing applications (Shi et al., 2015).

Antiviral and Antihypertensive Activity

  • The synthesis of 7,8-polymethylenehypoxanthine derivatives has been explored for their precursor role in producing compounds with antiviral and antihypertensive activities. This suggests a potential for developing new therapeutic agents based on these chemical structures (Nilov et al., 1995).

Catalytic Activity

  • Bioinspired dicopper complexes with imidazole ligation have been shown to catalyze selective benzylic para-C-H activation, yielding different products based on the solvent used. This demonstrates the potential of these complexes in catalytic applications, particularly in selective synthesis processes (Prokofieva et al., 2008).

properties

IUPAC Name

6-(2,5-dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-12(2)11-25-20(28)18-19(24(7)22(25)29)23-21-26(15(5)16(6)27(18)21)17-10-13(3)8-9-14(17)4/h8-10,12H,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTIZOQHHXFJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione

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